molecular formula C14H23NO4S B12529340 4-(4,4-Diethoxybutyl)benzene-1-sulfonamide CAS No. 668260-95-5

4-(4,4-Diethoxybutyl)benzene-1-sulfonamide

Cat. No.: B12529340
CAS No.: 668260-95-5
M. Wt: 301.40 g/mol
InChI Key: QIFNKFRPOUTJCL-UHFFFAOYSA-N
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Description

4-(4,4-Diethoxybutyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry due to their antibacterial properties. This compound is characterized by the presence of a benzene ring substituted with a sulfonamide group and a 4,4-diethoxybutyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Diethoxybutyl)benzene-1-sulfonamide typically involves the reaction of 4,4-diethoxybutylamine with benzene-1-sulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the diethoxybutyl group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Diethoxybutyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-(4,4-Diethoxybutyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4,4-Diethoxybutyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenesulfonamide: Another sulfonamide with a tert-butyl group instead of the 4,4-diethoxybutyl chain.

    N-(4,4-Diethoxybutyl)sulfonamides: Compounds with similar structures but different substituents on the benzene ring.

Uniqueness

4-(4,4-Diethoxybutyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4,4-diethoxybutyl chain can affect the compound’s solubility, stability, and interaction with biological targets compared to other sulfonamides.

Properties

CAS No.

668260-95-5

Molecular Formula

C14H23NO4S

Molecular Weight

301.40 g/mol

IUPAC Name

4-(4,4-diethoxybutyl)benzenesulfonamide

InChI

InChI=1S/C14H23NO4S/c1-3-18-14(19-4-2)7-5-6-12-8-10-13(11-9-12)20(15,16)17/h8-11,14H,3-7H2,1-2H3,(H2,15,16,17)

InChI Key

QIFNKFRPOUTJCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCC1=CC=C(C=C1)S(=O)(=O)N)OCC

Origin of Product

United States

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